Cas no 1261500-34-8 (Ethyl 2-chloro-6-cyanophenylacetate)

エチル2-クロロ-6-シアノフェニルアセテートは、有機合成中間体として重要な化合物です。このエステルは、芳香族環にクロロ基とシアノ基がオルト位に配置した特徴的な構造を持ち、医薬品や農薬の合成において有用なビルディングブロックとして機能します。高い反応性を有し、特にパラジウム触媒を用いたクロスカップリング反応や求核置換反応に適しています。結晶性が良好で取り扱いが容易な点も利点です。さらに、適度な安定性を保ちつつ、多様な官能基変換が可能であるため、複雑な分子骨格の構築に広く利用されています。

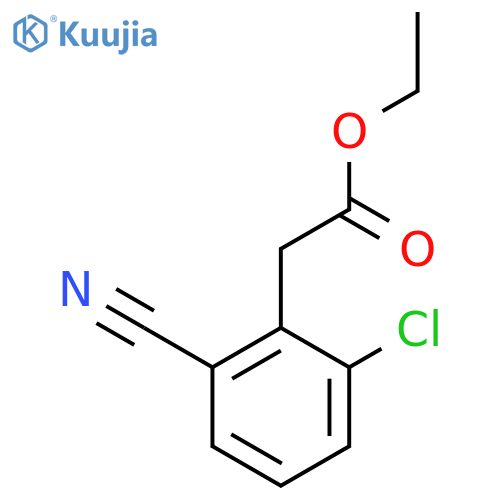

1261500-34-8 structure

商品名:Ethyl 2-chloro-6-cyanophenylacetate

CAS番号:1261500-34-8

MF:C11H10ClNO2

メガワット:223.655601978302

CID:4946262

Ethyl 2-chloro-6-cyanophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-chloro-6-cyanophenylacetate

-

- インチ: 1S/C11H10ClNO2/c1-2-15-11(14)6-9-8(7-13)4-3-5-10(9)12/h3-5H,2,6H2,1H3

- InChIKey: YRWLEYMATMEGCN-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(C#N)=C1CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 271

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 50.1

Ethyl 2-chloro-6-cyanophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015019718-250mg |

Ethyl 2-chloro-6-cyanophenylacetate |

1261500-34-8 | 97% | 250mg |

$494.40 | 2023-09-03 | |

| Alichem | A015019718-1g |

Ethyl 2-chloro-6-cyanophenylacetate |

1261500-34-8 | 97% | 1g |

$1445.30 | 2023-09-03 | |

| Alichem | A015019718-500mg |

Ethyl 2-chloro-6-cyanophenylacetate |

1261500-34-8 | 97% | 500mg |

$831.30 | 2023-09-03 |

Ethyl 2-chloro-6-cyanophenylacetate 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

1261500-34-8 (Ethyl 2-chloro-6-cyanophenylacetate) 関連製品

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬